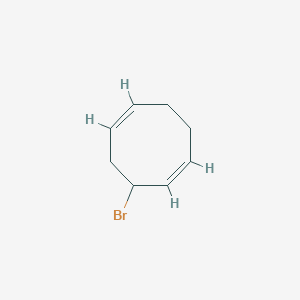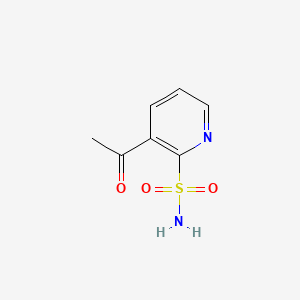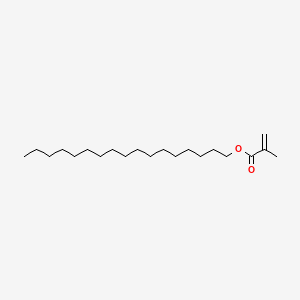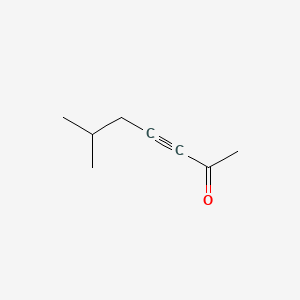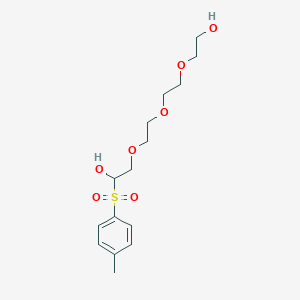
N,N-Didesmethyl trimebutine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride involves multiple steps, including the dealkylation of trimebutine to remove methyl groups. This process typically requires specific reagents and controlled reaction conditions to ensure the desired product is obtained. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didesmethyl Trimebutine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N,N-Didesmethyl Trimebutine Hydrochloride is widely used in scientific research, including:
Mecanismo De Acción
N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels. This inhibition leads to the relaxation of smooth muscle and a reduction in peristalsis . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimebutine: The parent compound, used for treating irritable bowel syndrome and gastrointestinal motility disorders.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled version used as a tracer in pharmacokinetic studies.
Uniqueness
This compound Hydrochloride is unique due to its specific dealkylated structure, which provides distinct pharmacological properties compared to its parent compound, trimebutine. Its ability to inhibit calcium influx and bind to mu-opioid receptors makes it a valuable tool in research focused on smooth muscle relaxation and gastrointestinal motility .
Propiedades
Fórmula molecular |
C20H25NO5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3 |
Clave InChI |
CSWLMBOWWYYFHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




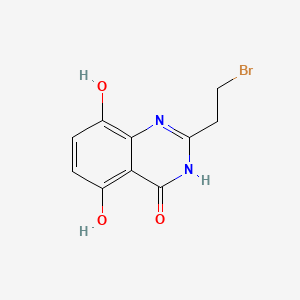

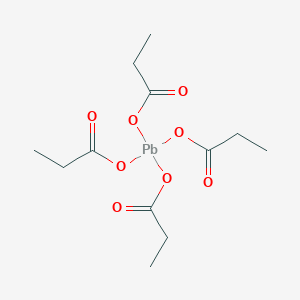

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

